N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide
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Overview
Description
N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopentylcarbamoyl group, a phenyl group, and an indazole ring, making it an interesting subject for chemical and biological studies.
Mechanism of Action
Target of action
The compound contains an indazole ring, which is a type of heterocyclic aromatic organic compound. Indazole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Pharmacokinetics
The compound contains several functional groups that could potentially be metabolized in the body. For example, the amide and carbamate groups could undergo hydrolysis, and the phenyl and indazole rings could be subject to hydroxylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide typically involves multiple steps, including the formation of the indazole ring and the introduction of the cyclopentylcarbamoyl group. One common method involves the reaction of a suitable indazole precursor with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- N-{1-[(cyclopentylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethylacetamide
Uniqueness
N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide stands out due to its unique indazole ring structure, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-[1-[2-(cyclopentylamino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-21(28)25-17-12-13-20-19(14-17)23(30)27(18-10-4-3-5-11-18)26(20)15-22(29)24-16-8-6-7-9-16/h3-5,10-14,16H,2,6-9,15H2,1H3,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDBWUGTSHIXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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